2-Methyl-3-(4-phenoxyphenyl)quinazolin-4(3H)-one is a synthetic organic compound belonging to the quinazolinone family, which is known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in anti-inflammatory and antimicrobial contexts. The compound's molecular formula is , with a molecular weight of approximately 253.31 g/mol. Its structure features a quinazolinone core substituted with a methyl group and a phenoxyphenyl moiety, contributing to its unique properties and reactivity.
The compound is classified under the category of quinazolinones, which are heterocyclic compounds containing a fused benzene and pyrimidine ring. Quinazolinones have been extensively studied for their pharmacological properties, including antitumor, antimicrobial, and anti-inflammatory activities. The specific compound 2-Methyl-3-(4-phenoxyphenyl)quinazolin-4(3H)-one can be sourced from various chemical suppliers and is often used in laboratory settings for research purposes .
The synthesis of 2-Methyl-3-(4-phenoxyphenyl)quinazolin-4(3H)-one typically involves several key steps:
The detailed reaction mechanisms can vary based on the specific conditions and reagents used, but they typically involve standard organic synthesis techniques such as heating under reflux, use of solvents, and purification methods like recrystallization or chromatography .
The molecular structure of 2-Methyl-3-(4-phenoxyphenyl)quinazolin-4(3H)-one consists of:
The structural representation can be described using SMILES notation: Cc1ccccc1N2C(=Nc3ccccc3C2=O)C(O)=O
, where the arrangement of atoms reflects its chemical properties .
The chemical reactivity of 2-Methyl-3-(4-phenoxyphenyl)quinazolin-4(3H)-one includes:
These reactions highlight the compound's synthetic versatility and potential modifications that could enhance its biological activity .
The mechanism of action for 2-Methyl-3-(4-phenoxyphenyl)quinazolin-4(3H)-one is primarily linked to its interaction with biological targets such as enzymes or receptors involved in inflammatory pathways:
Molecular docking studies have indicated favorable binding interactions between this compound and target proteins, suggesting its potential efficacy in therapeutic applications .
The compound exhibits characteristics typical of quinazolinones, including:
These properties make it suitable for various synthetic applications while also being relevant in biological contexts .
2-Methyl-3-(4-phenoxyphenyl)quinazolin-4(3H)-one has several notable applications in scientific research:
Research continues into optimizing this compound for enhanced efficacy and reduced side effects in clinical applications .
Quinazolinone chemistry originated in 1869 with Griess's synthesis of 2-cyano-3,4-dihydro-4-oxoquinazoline, establishing a foundation for heterocyclic drug development [6] [7]. The mid-20th century marked a therapeutic inflection point with methaqualone’s introduction (1951) as a sedative-hypnotic agent, demonstrating the scaffold’s central nervous system applicability [6]. Modern oncology leveraged quinazolinone’s adaptability through tyrosine kinase inhibitors (TKIs): Gefitinib (EGFR inhibitor, 2003) and lapatinib (dual EGFR/HER2 inhibitor, 2007) revolutionized targeted cancer therapy [9] [5]. Over 40,000 biologically active quinazolinone derivatives have been documented, underscoring their chemical versatility and therapeutic relevance [6].
Table 1: Milestones in Quinazolinone-Based Drug Development
Year | Compound | Therapeutic Application | Significance |
---|---|---|---|
1869 | 2-Cyano-3,4-dihydro-4-oxoquinazoline | N/A | First synthesized derivative |
1951 | Methaqualone | Sedative-hypnotic | First marketed quinazolinone drug |
2003 | Gefitinib | EGFR inhibitor (lung cancer) | Validated quinazolinones as kinase inhibitors |
2007 | Lapatinib | Dual EGFR/HER2 inhibitor (breast cancer) | Demonstrated multi-targeting potential |
2024 | Compound 4 (S-Alkylated derivative) | Dual EGFR/VEGFR-2 inhibitor | Achieved IC50 = 1.50–5.86 μM across cancer cell lines [1] |
The 4(3H)-quinazolinone core consists of a benzopyrimidine system where N3 and C2 positions serve as critical modification sites for pharmacological tuning [6] [4]. 3-Substitution with aryl groups (e.g., 4-phenoxyphenyl) enhances planarity and hydrophobic surface area, facilitating deep penetration into kinase ATP-binding pockets [5]. The 2-methyl group in "2-methyl-3-(4-phenoxyphenyl)quinazolin-4(3H)-one" sterically blocks metabolic degradation while optimizing electron distribution for hydrogen bonding with kinase residues (e.g., Cys797 in EGFR) [1] [9]. Structure-activity relationship (SAR) studies confirm that 3-aryl substitution boosts anticancer potency: 3-phenyl derivatives exhibit 30-fold greater EGFR affinity than aliphatic analogs due to π-π stacking with Phe832 and Leu694 [5] [3].
Table 2: Impact of Quinazolinone Substituents on Biological Activity
Position | Substituent | Biological Consequence | Example |
---|---|---|---|
N3 | 4-Phenoxyphenyl | ↑ Hydrophobicity, kinase binding affinity | 46.53% apoptosis in HCT-116 cells [1] |
C2 | Methyl | Metabolic stabilization, electron modulation | IC50 = 0.20 μM (MCF-7 cells) [5] |
C6/C7 | Halogens (Cl, F) | ↑ Cell permeability, target engagement | 87-fold activity vs. lapatinib [5] |
C2 | Thioether chains | VEGFR-2 specificity via H-bonding with Asp1044 | VEGFR-2 IC50 = 0.46 μM [1] |
EGFR and VEGFR-2 drive complementary oncogenic processes: EGFR promotes tumor cell proliferation/survival, while VEGFR-2 enables angiogenesis and metastasis [1] [5]. Quinazolinones mimic ATP’s adenine motif, allowing competitive binding to the kinase domain’s adenine region. Structural hybridization integrates:
CAS No.: 18766-67-1
CAS No.: 142694-58-4
CAS No.:
CAS No.:
CAS No.: 114460-92-3